Cas no 5397-87-5 (4-octylpiperidine hydrochloride)

4-Octylpiperidine hydrochloride is a tertiary amine hydrochloride derivative characterized by its octyl-substituted piperidine structure. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its hydrophobic alkyl chain enhances solubility in nonpolar media, while the hydrochloride salt improves stability and handling. The piperidine moiety offers versatility in further functionalization, making it valuable for constructing complex molecular architectures. The compound is typically supplied as a white to off-white crystalline powder with high purity, ensuring consistent performance in synthetic applications. Proper storage under inert conditions is recommended to maintain its integrity.
4-octylpiperidine hydrochloride structure
5397-87-5 structure
Product Name:4-octylpiperidine hydrochloride
CAS No:5397-87-5
MF:C13H28ClN
MW:233.821123123169
MDL:MFCD28126322
CID:1586303
PubChem ID:24181035
Update Time:2025-05-24

4-octylpiperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • NSC4277
    • NSC-4277
    • 4-octylpiperidine,hydrochloride
    • 4-octylpiperidine
    • hydrochloride
    • 4-octylpiperidine hydrochloride
    • EN300-241010
    • F2167-1853
    • AKOS026747492
    • 5397-87-5
    • 4-octylpiperidine;hydrochloride
    • 4-Octylpiperidine--hydrogen chloride (1/1)
    • DTXSID80636129
    • 4-octylpiperidinehydrochloride
    • MDL: MFCD28126322
    • Inchi: 1S/C13H27N.ClH/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13;/h13-14H,2-12H2,1H3;1H
    • InChI Key: QRSPHZCFNJKDPZ-UHFFFAOYSA-N
    • SMILES: Cl.N1CCC(CC1)CCCCCCCC

Computed Properties

  • Exact Mass: 197.21451
  • Monoisotopic Mass: 233.191
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 116
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2

Experimental Properties

  • Density: 0.825
  • Boiling Point: 268.9°C at 760 mmHg
  • Flash Point: 115.9°C
  • Refractive Index: 1.444
  • PSA: 12.03
  • LogP: 4.86740

4-octylpiperidine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O256686-100mg
4-octylpiperidine hydrochloride
5397-87-5
100mg
$ 185.00 2022-06-03
TRC
O256686-500mg
4-octylpiperidine hydrochloride
5397-87-5
500mg
$ 680.00 2022-06-03
TRC
O256686-1g
4-octylpiperidine hydrochloride
5397-87-5
1g
$ 1045.00 2022-06-03
Enamine
EN300-241010-1g
4-octylpiperidine hydrochloride
5397-87-5 95%
1g
$928.0 2023-09-15
Enamine
EN300-241010-5g
4-octylpiperidine hydrochloride
5397-87-5 95%
5g
$2692.0 2023-09-15
Enamine
EN300-241010-10g
4-octylpiperidine hydrochloride
5397-87-5 95%
10g
$3992.0 2023-09-15
Enamine
EN300-241010-0.05g
4-octylpiperidine hydrochloride
5397-87-5 95%
0.05g
$216.0 2024-06-19
Enamine
EN300-241010-0.1g
4-octylpiperidine hydrochloride
5397-87-5 95%
0.1g
$322.0 2024-06-19
Enamine
EN300-241010-0.25g
4-octylpiperidine hydrochloride
5397-87-5 95%
0.25g
$459.0 2024-06-19
Enamine
EN300-241010-0.5g
4-octylpiperidine hydrochloride
5397-87-5 95%
0.5g
$723.0 2024-06-19

Additional information on 4-octylpiperidine hydrochloride

4-Octylpiperidine Hydrochloride: A Comprehensive Overview

4-Octylpiperidine Hydrochloride (CAS No: 5397-87-5) is a versatile compound with significant applications in various fields, including pharmaceuticals, materials science, and catalysis. This compound, also known as 1-(4-octylpiperidin-1-ium) chloride, has garnered attention due to its unique chemical properties and potential for innovative applications. In this article, we delve into the structure, synthesis, applications, and recent advancements related to 4-octylpiperidine hydrochloride.

Chemical Structure and Properties

The molecular structure of 4-octylpiperidine hydrochloride consists of a piperidine ring substituted with an octyl group at the 4-position, along with a hydrochloride counterion. The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom, which contributes to its amine functionality. The octyl group introduces hydrophobicity, making this compound amphiphilic—a property that is highly desirable in many applications.

Synthesis and Characterization

The synthesis of 4-octylpiperidine hydrochloride typically involves the alkylation of piperidine with an appropriate alkylating agent, followed by acidification to yield the hydrochloride salt. Recent studies have explored more efficient synthetic routes, including microwave-assisted synthesis and catalytic methods, to enhance yield and purity.

Applications in Pharmaceuticals

One of the most promising applications of 4-octylpiperidine hydrochloride is in drug delivery systems. Its amphiphilic nature makes it an excellent candidate for forming liposomes and nanoparticles, which are widely used for targeted drug delivery. Researchers have demonstrated its ability to encapsulate hydrophobic drugs, enhancing their bioavailability and reducing side effects.

Role in Materials Science

In materials science, 4-octylpiperidine hydrochloride has been utilized as a surfactant in polymer blends and composites. Its ability to lower interfacial tension between immiscible polymers has led to improved compatibility and mechanical properties in polymer systems. Recent studies have explored its use in biodegradable polymers for sustainable materials development.

Catalytic Applications

The nitrogen-containing heterocyclic structure of 4-octylpiperidine hydrochloride makes it a potential candidate for catalytic applications. It has been investigated as a ligand in transition metal-catalyzed reactions, showing promise in asymmetric catalysis and organocatalysis. Its ability to stabilize metal centers and facilitate substrate binding is a key area of ongoing research.

Recent Research Advances

Recent advancements in the study of 4-octylpiperidine hydrochloride include its use in stimuli-responsive materials and as a building block for supramolecular assemblies. Researchers have reported its ability to form self-assembled structures under specific conditions, which could be harnessed for sensing and actuation applications.

Safety and Handling

While 4-octylpiperidine hydrochloride is generally considered safe for its intended applications, proper handling procedures should be followed to ensure occupational safety. It is recommended to wear protective equipment when working with this compound and to store it in a cool, dry place away from incompatible substances.

Conclusion

4-Octylpipperidine Hydrochloride (CAS No: 5397-87-5) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties make it an invaluable tool in drug delivery, materials science, and catalysis. As research continues to uncover new potential uses for this compound, it is poised to play an even greater role in advancing technological innovations.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.